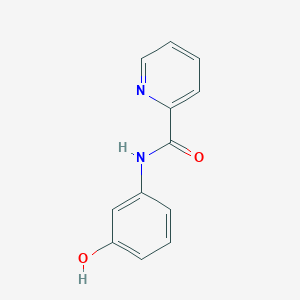

N-(3-hydroxyphenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxyphenyl)picolinamide is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(3-hydroxyphenyl)picolinamide derivatives have been investigated for their anticancer properties. A notable study demonstrated that compounds derived from picolinamide exhibited significant antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound A | 98 µM | 337 µM |

| Compound B | 13 µM | 240.2 µM |

These findings suggest that specific substitutions on the phenyl ring can enhance the anticancer activity of these compounds, potentially through interactions with key cellular pathways such as the PI3K pathway .

1.2 Neuroprotective Properties

Research has also highlighted the neuroprotective potential of this compound derivatives. These compounds may activate metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. The activation of these receptors can reduce neurotransmitter release, thereby providing a protective mechanism against neuronal damage .

Synthesis and Characterization

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of picolinic acid with appropriate amines under controlled conditions to yield the desired amide product. Various methods have been documented, including:

- Direct Amidation : Utilizing coupling agents to facilitate the formation of the amide bond.

- Nitration and Reduction : Producing derivatives such as N-(3-hydroxyphenyl)-N-nitropicolinamide through nitration followed by reduction processes .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate molecular structure.

- High-Resolution Mass Spectrometry (HRMS) : Employed to determine molecular weight and confirm the identity of compounds.

- Infrared Spectroscopy (IR) : Utilized to identify functional groups within the molecule .

Materials Science Applications

3.1 Luminescent Properties

Recent studies have explored the use of this compound derivatives as luminescent materials. These compounds can serve as fluorescent probes for biological imaging, allowing for real-time tracking of cellular processes in vivo. The incorporation of specific substituents enhances their luminescent properties, making them suitable for advanced imaging techniques .

3.2 Catalytic Applications

Some derivatives have shown promise as catalysts in organic reactions, particularly in promoting C-C bond formation and other transformations relevant to synthetic organic chemistry. Their ability to stabilize transition states can lead to increased reaction rates and selectivity .

Propriétés

Formule moléculaire |

C12H10N2O2 |

|---|---|

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

N-(3-hydroxyphenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H10N2O2/c15-10-5-3-4-9(8-10)14-12(16)11-6-1-2-7-13-11/h1-8,15H,(H,14,16) |

Clé InChI |

BDLISZAPWMXVEJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.